(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-23-16(10-15(22-23)13-6-3-2-4-7-13)17(25)24-11-14(12-24)21-18-19-8-5-9-20-18/h2-10,14H,11-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPHUMVRDQQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS Number: 2034302-79-7) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 334.4 g/mol. The structure features a pyrazole ring linked to a pyrimidine derivative, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 2034302-79-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to our compound. For instance, derivatives containing pyrazole rings have shown significant activity against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Proteus mirabilis
In a comparative study, compounds derived from pyrazole exhibited zones of inhibition ranging from moderate to high against these pathogens, suggesting that the structural features of pyrazole derivatives enhance their antimicrobial efficacy .
Antifungal Activity
The antifungal properties of similar compounds have also been documented. Studies indicate that pyrazole-based compounds can inhibit the growth of phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. For example, certain derivatives showed over 50% inhibition at concentrations of 100 µg/mL, outperforming established fungicides .
Anti-inflammatory and Anticancer Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that they can act as apoptosis inducers in cancer cells, potentially providing therapeutic avenues for treating malignancies. The mechanism often involves the modulation of signaling pathways related to inflammation and cell death .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Antifungal Screening :
- Anti-inflammatory Mechanisms :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer and neurodegenerative disorders. Its structure allows for interactions with multiple biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. In vitro assays demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of the pyrazole and pyrimidine rings enhances its interaction with microbial enzymes, leading to inhibition of growth.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Neuroprotective Effects
The neuroprotective properties of the compound have been studied in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease.
Case Study: Neuroprotection in Animal Models
In animal studies, administration of the compound resulted in improved cognitive function and reduced neuronal death in models of Alzheimer's disease. These findings support further exploration into its mechanisms of action and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Crystallographic and Analytical Data
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., unreacted starting materials) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved during structural elucidation?
Q. Advanced Data Interpretation
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- Spiking experiments : Adding authentic intermediates helps identify contaminants .
- Computational modeling : DFT-based NMR prediction tools (e.g., ACD/Labs) cross-validate experimental data .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Q. Basic Bioactivity Screening
- Binding assays : Surface Plasmon Resonance (SPR) or fluorescence polarization assess affinity for target proteins (e.g., kinases) .
- Cell viability assays : MTT or ATP-based tests evaluate cytotoxicity in cancer cell lines .
- Enzyme inhibition : Spectrophotometric methods measure IC50 values for enzymes like COX-2 or PDEs .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Q. Advanced SAR Strategies
- Systematic substituent variation : Modify pyrazole (e.g., phenyl ring substituents) or azetidine (e.g., pyrimidine substituents) to probe steric/electronic effects .
- Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .
- Pharmacophore mapping : Identifies critical interaction points (e.g., hydrogen bonds with pyrimidine) .
How should researchers address contradictory bioactivity results across studies?
Q. Data Contradiction Analysis
- Assay standardization : Ensure consistent cell lines, incubation times, and positive controls .
- Impurity profiling : LC-MS quantifies side products that may interfere with bioactivity .
- Dose-response validation : Repeat experiments with a wider concentration range to confirm EC50/IC50 trends .
What experimental approaches assess the compound’s stability under physiological conditions?
Q. Stability and Reactivity
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis determines decomposition temperatures .
- Light sensitivity : Accelerated stability testing under UV/visible light identifies photodegradation pathways .
Which computational tools are suitable for predicting metabolic pathways?
Q. Advanced Computational Modeling
- ADMET prediction : Software like SwissADME estimates metabolic sites (e.g., oxidation of pyrimidine) .
- CYP450 docking : Predict interactions with cytochrome P450 enzymes to identify potential metabolites .
How can environmental impact assessments be integrated into early-stage research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
